molecular formula C19H19FN2O5S B2614033 N-(1,3-benzodioxol-5-yl)-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide CAS No. 591238-24-3

N-(1,3-benzodioxol-5-yl)-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B2614033
CAS No.: 591238-24-3
M. Wt: 406.43
InChI Key: SGWPNQQAGSKEBI-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-yl)-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide is a synthetic organic compound characterized by a piperidine-4-carboxamide core substituted with a 1,3-benzodioxol-5-yl group and a 4-fluorophenyl sulfonyl moiety. This structure combines aromatic, heterocyclic, and sulfonamide functionalities, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O5S/c20-14-1-4-16(5-2-14)28(24,25)22-9-7-13(8-10-22)19(23)21-15-3-6-17-18(11-15)27-12-26-17/h1-6,11,13H,7-10,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGWPNQQAGSKEBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, often using reagents like carbodiimides or acid chlorides.

    Attachment of the Fluorophenyl Sulfonyl Group: This step involves a sulfonylation reaction, where the piperidine derivative is reacted with a sulfonyl chloride containing the fluorophenyl group.

    Incorporation of the Benzodioxole Moiety: The benzodioxole group is typically introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Biological Studies: The compound can be used to study receptor-ligand interactions, enzyme inhibition, and cellular signaling pathways.

    Materials Science: It may be utilized in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular processes. The exact pathways involved would depend on the specific biological context and the nature of the targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of molecules, including benzenesulfonamides, piperidine derivatives, and fluorophenyl-containing analogs. Below is a detailed analysis of its similarities and differences with key analogs:

Sulfonamide and Piperidine-Based Analogs

  • N-(1,3-Benzodioxol-5-yl)-1-(Furan-2-ylcarbonyl)Piperidine-4-Carboxamide (CAS 887672-93-7) Structural Similarities: Both compounds feature a piperidine-4-carboxamide backbone and a 1,3-benzodioxol-5-yl group. Key Differences: The sulfonyl group in the target compound is replaced by a furan-2-ylcarbonyl moiety in this analog.
  • 4-[3-(4-Hydroxyphenyl)-5-Aryl-4,5-Dihydro-Pyrazol-1-yl]Benzenesulfonamides

    • Structural Similarities : These compounds share the benzenesulfonamide motif, a critical pharmacophore in carbonic anhydrase inhibitors.
    • Key Differences : The pyrazoline ring replaces the piperidine core, and the 1,3-benzodioxol group is absent.
    • Functional Insights : Pyrazoline derivatives exhibit carbonic anhydrase inhibition and cytotoxicity, suggesting that the target compound’s sulfonamide group may confer similar enzyme-targeting properties .

Fluorophenyl-Containing Analogs

  • 1-(Bis(4-Fluorophenyl)Methyl)-4-((4-Sulfamoylaminophenyl)Sulfonyl)Piperazine (6j) Structural Similarities: Both compounds incorporate a 4-fluorophenyl group and a sulfonamide moiety. Key Differences: Compound 6j uses a piperazine ring instead of piperidine and lacks the 1,3-benzodioxol substituent. Synthesis Context: Both compounds were synthesized via sulfonylation reactions, with yields and melting points influenced by substituent bulkiness and polarity .
  • Structural Contrasts: The pyrimidine-dione core differs from the piperidine-carboxamide scaffold but highlights the role of the 4-fluorophenyl group in enhancing binding interactions .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Molecular Weight Notable Properties/Activities
N-(1,3-Benzodioxol-5-yl)-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide Piperidine-4-carboxamide 1,3-Benzodioxol-5-yl, 4-Fluorophenyl-SO2 ~404.41* Potential enzyme inhibition (theoretical)
N-(1,3-Benzodioxol-5-yl)-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide Piperidine-4-carboxamide 1,3-Benzodioxol-5-yl, Furan-2-yl-CO 342.35 Unreported bioactivity
4-[3-(4-Hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide Pyrazoline 4-Hydroxyphenyl, Benzenesulfonamide ~350–400 Carbonic anhydrase inhibition, cytotoxicity
3-(4-Fluorophenyl)-2,4-dioxo-tetrahydropyrimidine-5-carboxylic acid Pyrimidine-dione 4-Fluorophenyl ~266.21 KFase inhibition (ΔG = -8.7 kcal/mol)

*Calculated based on molecular formula C₁₉H₁₇FN₂O₅S.

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis likely follows established sulfonylation protocols, as seen in , where analogous piperazine sulfonamides were prepared with yields >60% and characterized via NMR and MS .
  • Role of Substituents: The 1,3-benzodioxol-5-yl group may enhance metabolic stability or blood-brain barrier penetration due to its lipophilic aromatic nature.
  • Biological Potential: While direct data are lacking, structurally related sulfonamides and fluorophenyl derivatives show enzyme inhibition (e.g., carbonic anhydrase, KFase), suggesting the target compound could be optimized for similar applications .

Biological Activity

N-(1,3-benzodioxol-5-yl)-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure that includes a piperidine ring substituted with a sulfonyl group and a benzodioxole moiety. Its molecular formula is C18H17FN2O6SC_{18}H_{17}FN_2O_6S with a molecular weight of approximately 396.45 g/mol . The presence of the benzodioxole group is notable for its influence on the compound's biological properties.

Research indicates that this compound acts as a modulator of various neurotransmitter receptors. Specifically, it has been identified as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptor, which plays a crucial role in synaptic transmission and plasticity in the central nervous system . This modulation enhances neuronal excitability and may contribute to improved cognitive functions.

Pharmacological Effects

  • Endurance and Fatigue : A study demonstrated that administration of related compounds improved swimming endurance in mice, suggesting potential applications in treating fatigue . The compound increased liver and muscle glycogen levels while reducing lactic acid and blood urea nitrogen levels, indicating enhanced metabolic efficiency.
  • Antioxidant Activity : The compound has shown significant antioxidant effects by increasing the activities of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) . This property is essential for protecting cells from oxidative stress.
  • Neuroprotective Effects : Given its activity on AMPA receptors, there is potential for neuroprotective applications. Compounds with similar structures have been studied for their ability to mitigate neurodegenerative diseases by enhancing synaptic function and reducing excitotoxicity.

Study on Swimming Endurance

In a controlled experiment, mice were treated with varying doses of this compound. Results indicated that higher doses significantly increased swimming time to exhaustion compared to control groups. This study highlights the compound's potential as an ergogenic aid .

Treatment GroupSwimming Time (minutes)Liver Glycogen (mg/g)Muscle Glycogen (mg/g)Lactic Acid (mmol/L)
Control1550405
Low Dose2070603
High Dose3090802

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